2-(2-Bromophenyl)cycloheptane-1-thione
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Overview
Description
2-(2-Bromophenyl)cycloheptane-1-thione is an organic compound with the molecular formula C13H15BrS It is a derivative of cycloheptane, where a bromophenyl group is attached to the second carbon and a thione group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cycloheptane-1-thione typically involves the reaction of 2-bromobenzyl chloride with cycloheptanone in the presence of a base, followed by the introduction of a thione group. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cycloheptane-1-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding cycloheptane derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide are used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding cycloheptane derivatives.
Scientific Research Applications
2-(2-Bromophenyl)cycloheptane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cycloheptane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thione group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)cycloheptane-1-thione
- 2-(2-Fluorophenyl)cycloheptane-1-thione
- 2-(2-Iodophenyl)cycloheptane-1-thione
Uniqueness
2-(2-Bromophenyl)cycloheptane-1-thione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
917614-18-7 |
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Molecular Formula |
C13H15BrS |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-(2-bromophenyl)cycloheptane-1-thione |
InChI |
InChI=1S/C13H15BrS/c14-12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)15/h4-6,8,11H,1-3,7,9H2 |
InChI Key |
PTWCLOYYAMMIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=S)CC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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